1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is a labeled compound where the phenylmethyl group contains a carbon-13 isotope. This compound belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole typically involves the introduction of the carbon-13 isotope into the phenylmethyl group. One common method is the reaction of benzyl chloride with sodium azide to form benzyl azide, followed by cyclization with a suitable carbon-13 labeled reagent to form the benzotriazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for maintaining the carbon-13 label in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted benzotriazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, oxidized derivatives, and reduced triazole compounds.
Scientific Research Applications
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand the behavior of benzotriazoles in different chemical environments.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and preservation.
Mechanism of Action
The mechanism of action of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without the phenylmethyl group.
1-Phenyl-1H-1,2,3-benzotriazole: Similar structure but without the carbon-13 label.
1-Benzyl-1H-1,2,3-benzotriazole: Contains a benzyl group instead of a phenylmethyl group.
Uniqueness: 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is unique due to the presence of the carbon-13 isotope, which makes it valuable for isotopic labeling studies. This isotopic label allows researchers to trace the compound in complex reaction mixtures and biological systems, providing insights into its behavior and interactions.
Properties
IUPAC Name |
1-(phenyl(113C)methyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2/i10+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-DETAZLGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.